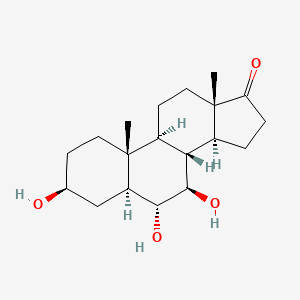
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-
Descripción general
Descripción
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-, commonly known as 3-hydroxy-5α-androstan-17-one, is a naturally occurring steroid hormone that is found in various animals and plants. It is an important regulator of many physiological processes, including sexual development, reproductive function, and metabolism. In humans, it is primarily produced in the adrenal glands and testes. It is also found in some foods, such as dairy products and meats. In addition, it is used as a supplement in some dietary supplements.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Hydroxylated Sterols : The compound has been synthesized from dehydroepiandrosterone, demonstrating its utility in creating hydroxylated sterols with potential biological significance. For instance, 5α-Androst-16-ene-3β,5α-diol and 5α-androst-16-ene-3β,5α,6β-triol were synthesized, contributing to the understanding of sterol chemistry and potential applications in medicinal chemistry (Marson et al., 2003).
Androstane Analogues of Brassinosteroids : Androstane and delta15-androstane analogues, including the target compound, have been synthesized from dehydroepiandrosterone. This research expands our knowledge of the structural diversity and potential applications of brassinosteroid analogues (Litvinovskaia et al., 2007).
Synthesis of Novel Steroidal Compounds : Research has led to the synthesis of various novel steroidal compounds, such as 3β,11β-dihydroxy-9α-fluor-5α-androstane-17-one, demonstrating the compound's role in the development of new steroids with potential therapeutic applications (Reyes-Moreno et al., 2009).
Biological and Medical Research
Neurosteroid Analogs with Anticonvulsant and Anxiolytic Activities : The synthesis of 17β-nitro-5α-androstan-3α-ol and its derivatives demonstrated potent anticonvulsant and anxiolytic-like activities in animal models. This research highlights the potential of neurosteroid analogs in treating neurological disorders (Runyon et al., 2009).
Inhibition of Steroidogenic Enzymes : Certain derivatives of the compound have been found to inhibit key steroidogenic enzymes, such as 17β-HSD7, which is involved in the regulation of hormone levels. This suggests potential therapeutic applications in hormone-related disorders (Bellavance et al., 2009).
Antimicrobial and Cancer Cell Growth Inhibitory Activities : Research on 3β-acetoxy-17β-(L-prolyl)amino-5α-androstane demonstrated bactericidal properties against various gram-positive bacteria and inhibited human cancer cell growth, suggesting its potential in antimicrobial and cancer therapies (Pettit et al., 2000).
Mecanismo De Acción
Target of Action
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-, also known as Androsterone, is an endogenous steroid hormone, neurosteroid, and putative pheromone . It is a weak androgen with a potency that is approximately 1/7 that of testosterone . It is a metabolite of testosterone and dihydrotestosterone (DHT) .
Mode of Action
Androsterone interacts with its targets, primarily androgen receptors, in a similar manner to other androgens. It can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, bypassing conventional intermediates such as androstanedione and testosterone . Androsterone is also known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor .
Biochemical Pathways
Androsterone is a part of the androgenic pathway, which is responsible for the development and maintenance of male characteristics. It is a metabolite of testosterone and DHT, and can be converted back into DHT via 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase . This bypasses conventional intermediates such as androstanedione and testosterone .
Pharmacokinetics
It is metabolized by enzymes such as 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase .
Result of Action
Androsterone’s action results in a variety of effects at the molecular and cellular level. As a weak androgen, it may contribute to the development and maintenance of male characteristics. As a neurosteroid, it can act as a positive allosteric modulator of the GABA A receptor, and possesses anticonvulsant effects .
Safety and Hazards
Androsterone is an anabolic steroid . Testosterone secreted by the testis is converted to dihydrotestosterone in the target tissues where it appears to mediate many of the biological actions of testosterone . Androgens direct the development of the male phenotype during embryogenesis and at puberty .
Análisis Bioquímico
Biochemical Properties
This compound interacts with various enzymes, proteins, and other biomolecules. It is naturally produced by the enzyme 5α-reductase from the adrenal hormone DHEA . It can also be produced from the natural steroids androstanediol via 17β-hydroxysteroid dehydrogenase or from androstanedione via 3β-hydroxysteroid dehydrogenase .
Cellular Effects
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- influences cell function by acting as a weak androgen . It can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a weak neurosteroid that can cross into the brain and could have effects on brain function .
Metabolic Pathways
Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is involved in metabolic pathways related to testosterone and DHT . It interacts with enzymes such as 5α-reductase, 17β-hydroxysteroid dehydrogenase, and 3β-hydroxysteroid dehydrogenase .
Propiedades
IUPAC Name |
(3S,5S,6R,7R,8R,9S,10R,13S,14S)-3,6,7-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-18-7-5-10(20)9-13(18)16(22)17(23)15-11-3-4-14(21)19(11,2)8-6-12(15)18/h10-13,15-17,20,22-23H,3-9H2,1-2H3/t10-,11-,12-,13+,15-,16+,17+,18+,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQKPOLNDSLJIW-DIGZGGAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1C(C(C3C2CCC4(C3CCC4=O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1[C@H]([C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


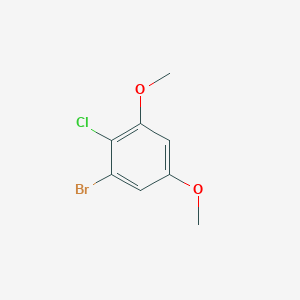
![3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3034575.png)
![4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide](/img/structure/B3034577.png)
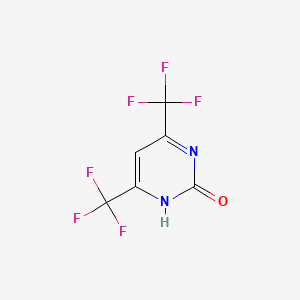
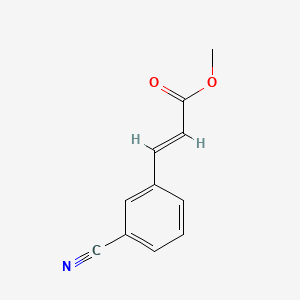

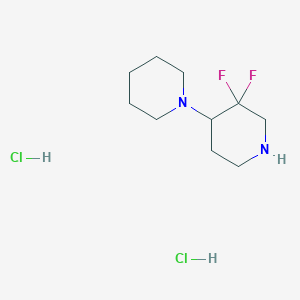
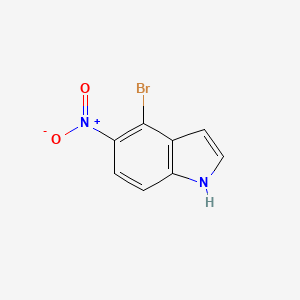
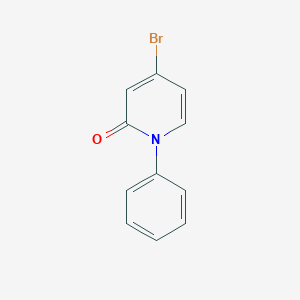
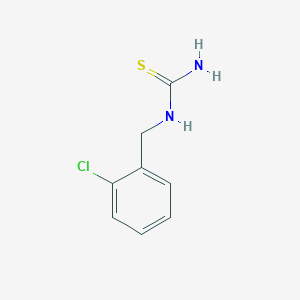

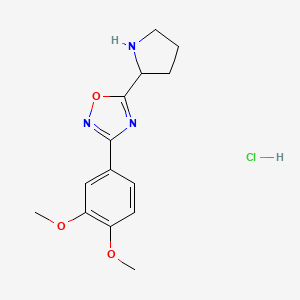
![2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034593.png)
![2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034594.png)
